molecular formula C24H24FN3O4 B14936011 (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B14936011
M. Wt: 437.5 g/mol
InChI Key: RGTJXTQKCBTHRA-UHFFFAOYSA-N
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Description

The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that features both indole and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyridoindole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyridoindole derivatives that share structural features with (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone . Examples include:

  • (1H-indol-3-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
  • (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24FN3O4

Molecular Weight

437.5 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(5,6,7-trimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C24H24FN3O4/c1-27-19(9-13-10-20(30-2)22(31-3)23(32-4)21(13)27)24(29)28-8-7-18-16(12-28)15-11-14(25)5-6-17(15)26-18/h5-6,9-11,26H,7-8,12H2,1-4H3

InChI Key

RGTJXTQKCBTHRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

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